2-Cyclopropyl-1-(pyridin-2-yl)ethan-1-one
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-cyclopropyl-1-(2-pyridinyl)- typically involves the reaction of cyclopropylmethyl ketone with 2-bromopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves similar synthetic routes as described above, with optimization for larger scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-cyclopropyl-1-(2-pyridinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution often requires a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethanone, 2-cyclopropyl-1-(2-pyridinyl)- is used in a variety of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for Ethanone, 2-cyclopropyl-1-(2-pyridinyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-pyridinyl)-: Similar structure but lacks the cyclopropyl group.
1-cyclopropyl-2-(pyridin-2-yl)ethan-1-one: Another closely related compound with slight structural variations.
Uniqueness
Ethanone, 2-cyclopropyl-1-(2-pyridinyl)- is unique due to the presence of both the cyclopropyl and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-cyclopropyl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C10H11NO/c12-10(7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8H,4-5,7H2 |
InChI Key |
MAPYTXYIBCOITN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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